2,5-Diethylfuran
Overview
Description
2,5-Diethylfuran is a heterocyclic organic compound with the molecular formula C8H12O It is a derivative of furan, where two ethyl groups are substituted at the 2 and 5 positions of the furan ring
Mechanism of Action
Target of Action
2,5-Diethylfuran (C8H12O) is a chemical compound that has been studied for its potential use as an alternative fuel . .
Mode of Action
It has been studied for its chemical reactions, particularly in the context of fuel combustion . For instance, it has been used in engine combustion simulations .
Biochemical Pathways
It has been studied in the context of chemical reactions, such as the diels–alder reaction with ethylene .
Result of Action
It has been studied for its combustion properties when used as an alternative fuel .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its combustion properties may vary depending on the conditions of the engine in which it is used . Additionally, the reaction between this compound and ethylene was found to be influenced by the presence of a Lewis acid .
Biochemical Analysis
Biochemical Properties
Its close relative, 2,5-Dimethylfuran, has been found to have significant potential as a biofuel . The conversion of fructose to 2,5-Dimethylfuran proceeds via hydroxymethylfurfural
Cellular Effects
Currently, there is limited information available on the cellular effects of 2,5-Diethylfuran. Furan derivatives have been studied for their potential biofuel applications
Molecular Mechanism
Studies on 2,5-Dimethylfuran have shown that it undergoes pyrolysis, forming soot precursors and leading to soot formation
Temporal Effects in Laboratory Settings
Studies on 2,5-Dimethylfuran have shown that it exhibits flame characteristics and ignition delay times similar to those of gasoline
Metabolic Pathways
2,5-Dimethylfuran can be synthesized from available and durable lignocellulosic biomass
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diethylfuran can be synthesized through several methods. One common approach involves the alkylation of furan derivatives. For instance, the reaction of furan with ethyl iodide in the presence of a strong base such as sodium hydride can yield this compound. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes. One such method includes the catalytic hydrogenation of 2,5-diacetylfuran using a metal catalyst like palladium on carbon. This process is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diacids or diketones.
Reduction: Hydrogenation of this compound can produce saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: 2,5-Diethyl-2,5-dihydroxyfuran.
Reduction: 2,5-Diethyl tetrahydrofuran.
Substitution: Various alkylated or acylated furans.
Scientific Research Applications
2,5-Diethylfuran has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Explored as a potential biofuel due to its high energy density and stability.
Comparison with Similar Compounds
2,5-Dimethylfuran: Another furan derivative with methyl groups instead of ethyl groups. It is also explored as a biofuel.
2,5-Diethylthiophene: A sulfur analog with similar structural properties but different reactivity due to the presence of sulfur.
Comparison:
Uniqueness: 2,5-Diethylfuran has higher energy density compared to 2,5-dimethylfuran, making it a more efficient biofuel. Its ethyl groups provide different steric and electronic effects compared to methyl groups, influencing its reactivity and applications.
Properties
IUPAC Name |
2,5-diethylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYQOKFZRFUBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423843 | |
Record name | 2,5-diethylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10504-06-0 | |
Record name | 2,5-Diethylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-diethylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIETHYLFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH825RS1LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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